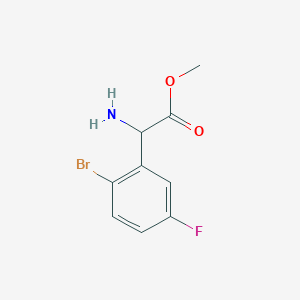
Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an amino group and a methyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at specific positions.
Amination: The brominated and fluorinated phenyl compound is then reacted with an amine to introduce the amino group.
Esterification: The resulting compound undergoes esterification to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Industrial methods also include purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form primary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL2-AMINO-2-(2-CHLORO-5-FLUOROPHENYL)ACETATEHCL: Similar structure but with a chlorine atom instead of bromine.
METHYL2-AMINO-2-(2-BROMO-5-CHLOROPHENYL)ACETATEHCL: Similar structure but with a chlorine atom instead of fluorine.
METHYL2-AMINO-2-(2-BROMO-5-METHYLPHENYL)ACETATEHCL: Similar structure but with a methyl group instead of fluorine.
Uniqueness
METHYL2-AMINO-2-(2-BROMO-5-FLUOROPHENYL)ACETATEHCL is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3 |
InChI Key |
MKVIGRSUPFUXIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
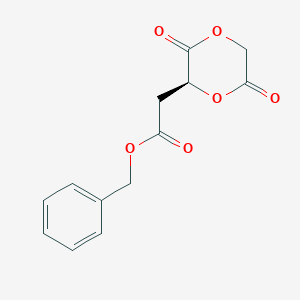
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
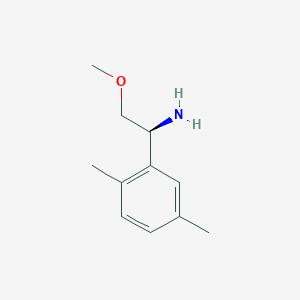
![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
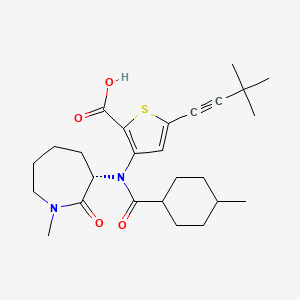
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
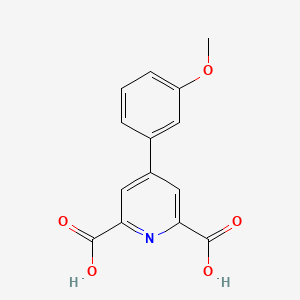
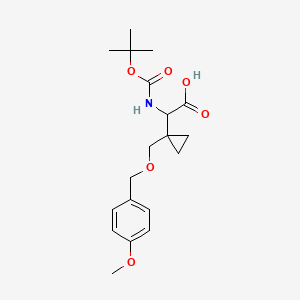
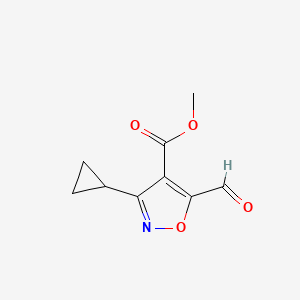
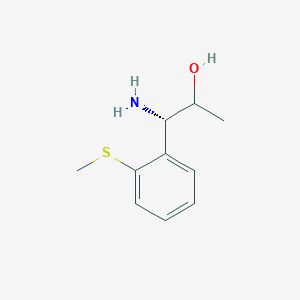
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
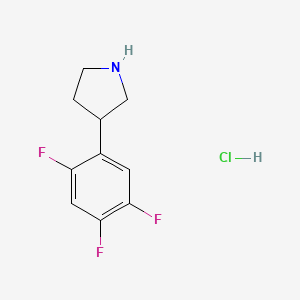
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
